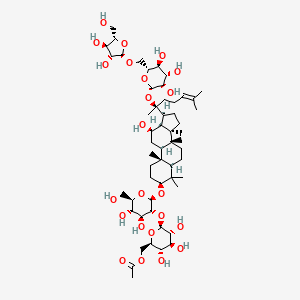

Ginsenoside Rs2

Description

The exact mass of the compound [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate is 1120.60293918 g/mol and the complexity rating of the compound is 2060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3/t26-,27+,28+,29-,30+,31+,32-,33+,34-,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50-,52-,53+,54+,55-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBSZCIZVSPSMQ-HTVDCONZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H92O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Ginsenoside Rs2 from Panax ginseng

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginsenoside Rs2, a protopanaxatriol-type saponin, is a naturally occurring bioactive compound found in Panax ginseng. While present in smaller quantities compared to major ginsenosides like Rb1 and Rg1, Rs2 has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an exploration of its known signaling pathway interactions. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Discovery and Initial Characterization

The first documented isolation of this compound (initially referred to as ginsenoside-Rg2) was reported in 1980 by T. Kaku and Y. Kawashima. In their chemical studies on the saponins of Panax ginseng C. A. Meyer, they successfully isolated ginsenoside-Rg2 as colorless needles from the lateral root of the plant[1]. For characterization, they also isolated chikusetsusaponin-I (ginsenoside-Rg2) from the rhizome of Panax japonicus C. A. Meyer[1]. It was noted that the optical rotation value of both isolated saponins was opposite to previously published data, highlighting the importance of their rigorous characterization[1]. This initial discovery laid the groundwork for future research into the chemical properties and biological activities of this specific ginsenoside.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data for both the 20(S) and 20(R) epimers of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₅H₉₂O₂₃ | [2] |

| Molecular Weight | 1120.6029 g/mol | [2] |

| Appearance | Colorless needles | [1] |

| Stereoisomers | 20(S) and 20(R) |

Table 2: ¹H NMR Spectroscopic Data for 20(S)- and 20(R)-Ginsenoside Rg2 (in Pyridine-d₅)

| Position | 20(S)-Ginsenoside Rg2 (δ ppm) | 20(R)-Ginsenoside Rg2 (δ ppm) |

| 3 | 3.25 (dd, 11.6, 4.4) | 3.26 (dd, 11.6, 3.6) |

| 6 | 4.28 (brd, 3.2) | 4.09 (m) |

| 12 | 4.28 (m) | 4.09 (m) |

| 13 | 1.97 (m) | 1.97 (m) |

| 17 | 2.55 (m) | 2.53 (m) |

| 21 | 1.62 (s) | 1.61 (s) |

| Glc-1' | 4.92 (d, 7.8) | 4.92 (d, 7.6) |

| Rha-1'' | 5.89 (brs) | 5.89 (brs) |

Data sourced from a comprehensive NMR analysis of ginsenoside stereoisomers.

Table 3: ¹³C NMR Spectroscopic Data for 20(S)- and 20(R)-Ginsenoside Rg2 (in Pyridine-d₅)

| Position | 20(S)-Ginsenoside Rg2 (δ ppm) | 20(R)-Ginsenoside Rg2 (δ ppm) |

| C-3 | 88.8 | 88.8 |

| C-6 | 78.3 | 78.4 |

| C-12 | 71.0 | 71.1 |

| C-20 | 72.8 | 73.0 |

| C-24 | 126.1 | 126.2 |

| C-25 | 131.0 | 130.9 |

| Glc-1' | 105.8 | 105.8 |

| Rha-1'' | 101.9 | 101.9 |

Data sourced from a comprehensive NMR analysis of ginsenoside stereoisomers.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 1119.59 | 957.54 | Glucose (162 Da) |

| 795.49 | 2 x Glucose (324 Da) | |

| 633.44 | 3 x Glucose (486 Da) | |

| 471.38 | 3 x Glucose + Rhamnose (632 Da) |

Fragmentation patterns are characteristic of protopanaxatriol-type ginsenosides, showing sequential loss of sugar moieties.

Experimental Protocols: Isolation of this compound

The following protocol details a method for the extraction and isolation of this compound from the stems and leaves of Panax ginseng.

Extraction of Total Saponins

-

Soaking and Decoction: Take a desired quantity of dried and powdered stems and leaves of Panax ginseng and soak them in water for 1 hour. Following this, perform decoction twice, with each cycle lasting 2 hours.

-

Filtration and Concentration: After each decoction, filter the mixture to collect the filtrate. Combine the filtrates from both cycles and concentrate the solution under reduced pressure to reduce the volume.

-

Macroporous Resin Chromatography: Purify the concentrated solution using a macroporous resin column. Elute the column with an appropriate solvent to collect the target eluent containing the total saponins.

-

Drying: Concentrate the collected eluent under reduced pressure and then dry to obtain the total saponin powder.

Isolation of Total Ginsenosides

-

Alkaline Ethanol Precipitation:

-

Dissolve the total saponins in 95% ethanol at a mass to volume ratio of 1:1 with heating to create Solution A.

-

Prepare Solution B by dissolving sodium hydroxide (1/10th the mass of the total saponins) in a minimal amount of water, followed by the addition of 300 times the volume of ethanol.

-

Slowly add Solution B to Solution A and allow the mixture to stand for 12 hours.

-

-

Filtration and Concentration: Filter the mixture to collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the total ginsenosides.

Purification of this compound

-

Silica Gel Column Chromatography: Purify the obtained total ginsenosides using silica gel column chromatography.

-

Gradient Elution: Employ a suitable gradient of solvents (e.g., a chloroform-methanol-water mixture) to elute the column.

-

Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Final Purification: Pool the fractions rich in this compound and perform further purification steps, such as preparative HPLC, to obtain the pure compound. The purity of the final product should be assessed by HPLC, with a purity of ≥98% being suitable for most research applications.

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound in Myocardial Protection (SIRT1/NF-κB)

References

The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Ginsenoside Rs2 in Ginseng

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the intricate biosynthetic pathway of Ginsenoside Rs2, a rare and pharmacologically significant saponin found in Panax ginseng. This document, tailored for researchers, scientists, and drug development professionals, consolidates current scientific understanding, highlights critical enzymatic steps, and provides a framework for future research into the production of this high-value compound.

This compound, a protopanaxadiol (PPD)-type ginsenoside, is distinguished by its unique glycosylation and acetylation pattern, which is believed to contribute to its specific bioactivities. While the general pathway for PPD-type ginsenoside synthesis is relatively well-understood, the precise enzymatic machinery responsible for the final, specific modifications that yield Rs2 have remained elusive. This guide synthesizes existing data to propose a putative biosynthetic route and identifies the key enzyme families likely involved.

The Core Biosynthetic Framework: From Isoprenoids to Protopanaxadiol

The journey to this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the mevalonate (MVA) pathway in the cytoplasm of ginseng cells. A series of enzymatic reactions, including those catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), and squalene synthase (SS), lead to the formation of squalene.

This linear precursor then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene is a critical branching point. In the context of PPD-type ginsenosides, dammarenediol-II synthase (DS) catalyzes the formation of the tetracyclic dammarane skeleton, dammarenediol-II.

The subsequent hydroxylation of dammarenediol-II at the C-12 position by a cytochrome P450 monooxygenase, specifically protopanaxadiol synthase (PPDS, CYP716A47), yields the central precursor for a vast array of ginsenosides: protopanaxadiol (PPD).

The Final Touches: Glycosylation and Acetylation to Yield this compound

The structural uniqueness of this compound lies in the sugar moieties attached to the PPD aglycone. It possesses a diglucoside at the C-3 position and a more complex sugar chain at the C-20 position, which includes an arabinose sugar and an acetyl group. The biosynthesis of this intricate structure from PPD is believed to involve a series of highly specific enzymatic reactions catalyzed by UDP-glycosyltransferases (UGTs) and an acetyltransferase.

While the specific enzymes responsible for the synthesis of Rs2 have not yet been definitively identified in Panax ginseng, based on the structure of related ginsenosides, a putative pathway can be proposed. It is hypothesized that a precursor ginsenoside, such as the abundant Ginsenoside Rb1, or a related intermediate, undergoes enzymatic modification.

Putative Final Steps in this compound Biosynthesis:

-

Glycosylation at C-20: A specific UDP-glycosyltransferase would catalyze the transfer of an arabinose moiety to the C-20 hydroxyl group of a PPD-type ginsenoside precursor. This step is critical as most major PPD ginsenosides feature a glucose moiety at this position. The identification of a UDP-arabinofuranosyltransferase or UDP-arabinopyranosyltransferase with activity on ginsenoside substrates is a key area for future research.

-

Acetylation: An acetyltransferase would then catalyze the transfer of an acetyl group to one of the sugar residues at the C-20 position. The gene encoding this specific acetyltransferase in ginseng remains to be discovered.

The following diagram illustrates the proposed overarching biosynthetic pathway leading to this compound.

Quantitative Data and Experimental Protocols

Currently, there is a scarcity of quantitative data specifically detailing the enzymatic kinetics and in planta concentrations related to the biosynthesis of this compound. The focus of most quantitative analyses has been on the more abundant ginsenosides.

Table 1: Key Enzyme Families and Their Roles in Ginsenoside Biosynthesis

| Enzyme Family | Abbreviation | Role in Pathway | Known Examples in Ginseng |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Rate-limiting step in the MVA pathway | PgHMGR1 |

| Farnesyl Pyrophosphate Synthase | FPS | Synthesis of farnesyl pyrophosphate | - |

| Squalene Synthase | SS | Dimerization of FPP to form squalene | PgSS1 |

| Squalene Epoxidase | SQE | Epoxidation of squalene | - |

| Dammarenediol-II Synthase | DS | Cyclization of 2,3-oxidosqualene | - |

| Cytochrome P450 Monooxygenase | CYP450 | Hydroxylation of the dammarane skeleton | CYP716A47 (PPDS) |

| UDP-Glycosyltransferase | UGT | Glycosylation of the aglycone | PgUGT74AE2, PgUGT94Q2 |

| Acetyltransferase | - | Acetylation of sugar moieties (putative) | Not yet identified |

Experimental Protocol: General Assay for UDP-Glycosyltransferase Activity

The following provides a generalized protocol for assaying the activity of candidate UGTs that may be involved in this compound biosynthesis. This protocol would need to be optimized for the specific enzyme and substrates.

Objective: To determine the ability of a candidate UGT to transfer a sugar moiety (e.g., arabinose) from a UDP-sugar donor to a ginsenoside acceptor.

Materials:

-

Purified candidate UGT enzyme

-

Ginsenoside acceptor substrate (e.g., Protopanaxadiol, Ginsenoside Rb1)

-

UDP-arabinose (or other relevant UDP-sugar)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Stop solution (e.g., 2 M HCl)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS) for product identification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of the ginsenoside acceptor, and a specific concentration of the UDP-sugar donor.

-

Enzyme Addition: Initiate the reaction by adding the purified candidate UGT enzyme to the reaction mixture. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Extraction: Extract the reaction products with an equal volume of n-butanol. Vortex and centrifuge to separate the phases.

-

Sample Preparation for Analysis: Evaporate the n-butanol layer to dryness under a stream of nitrogen and redissolve the residue in methanol.

-

HPLC-MS Analysis: Analyze the sample by HPLC-MS to separate and identify the reaction products. Compare the retention time and mass spectrum with an authentic standard of the expected product if available.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway holds significant potential for the biotechnological production of this valuable compound. Future research should focus on the identification and characterization of the specific UDP-arabinofuranosyltransferase and acetyltransferase involved in its synthesis. Transcriptome and genome sequencing of Panax ginseng, coupled with functional genomics and enzymatic assays, will be instrumental in uncovering these missing links.

This technical guide provides a foundational understanding of the current knowledge and the necessary future steps to fully map the biosynthesis of this compound. Such knowledge will be pivotal for the development of metabolic engineering and synthetic biology approaches to produce Rs2 in scalable and sustainable systems, thereby unlocking its full therapeutic potential.

Ginsenoside Rs2: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs2 is a minor protopanaxadiol (PPD)-type saponin found primarily in the processed roots and rhizomes of various Panax species, commonly known as ginseng. While not as abundant as major ginsenosides like Rb1 or Rg1, Rs2 has garnered increasing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Abundance of this compound

This compound is predominantly found in processed ginseng, particularly Red Ginseng, which is produced by steaming and drying fresh ginseng (Panax ginseng C.A. Meyer). The heat processing of raw ginseng leads to the conversion of more abundant ginsenosides into minor ones, including Rs2. Its natural occurrence has also been reported in other Panax species. The abundance of this compound can vary significantly depending on the species, the part of the plant, and the processing methods used.

Quantitative Abundance of this compound

The following table summarizes the quantitative data on the abundance of this compound in different parts of Panax ginseng, as reported in a comprehensive study utilizing UPLC-QTOF/MS.

| Plant Part | This compound Concentration (mg/g dry weight) | Reference |

| Root | 0.003 ± 0.001 | [1] |

| Stem and Leaf | 0.005 ± 0.001 | [1] |

| Berry | 0.011 ± 0.002 | [1] |

Note: The concentrations are presented as mean ± standard deviation.

It is important to note that while the absolute concentration of this compound is low compared to major ginsenosides, its presence in various parts of the plant, particularly in the berries, suggests potential for targeted extraction and isolation.

Experimental Protocols

Extraction of this compound

The following is a representative protocol for the extraction of ginsenosides, including Rs2, from Panax plant material, synthesized from various published methodologies.[2][3][4]

Objective: To extract a broad spectrum of ginsenosides from dried and powdered plant material for subsequent analysis.

Materials:

-

Dried Panax ginseng powder (root, stem, leaf, or berry)

-

70% (v/v) Methanol in water

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Vials for sample collection

Procedure:

-

Weigh 200 mg of finely ground Panax ginseng powder into a centrifuge tube.[2]

-

Add 2 mL of 70% methanol to the tube.[2]

-

Vortex the mixture thoroughly to ensure complete wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50°C.[2]

-

After sonication, centrifuge the sample at 13,500 rpm for 5 minutes to pellet the solid material.[2]

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

The filtered extract is now ready for HPLC or UPLC-QTOF/MS analysis.

Diagram of the Ginsenoside Extraction Workflow:

Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on common practices in the field.[3][5]

Objective: To separate and quantify this compound in a prepared extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 20-35% B; 20-40 min, 35-60% B; 40-50 min, 60-90% B; 50-55 min, 90% B; 55-60 min, 90-20% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 203 nm.[3]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From this stock, create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample and Standard Injection: Inject the prepared ginseng extract and each of the standard solutions into the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Diagram of the HPLC Analysis Workflow:

References

- 1. Research Progress on the Antitumor Molecular Mechanism of Ginsenoside Rh2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanisms of Action of Ginsenoside Rs2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of Ginsenoside Rs2, a protopanaxadiol-type saponin derived from Panax ginseng. This document synthesizes current scientific literature to detail its anti-cancer, anti-inflammatory, and neuroprotective effects, focusing on the underlying molecular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's multifaceted activities at the cellular level. For the purposes of this guide, "this compound" and "Ginsenoside Rh2" are considered interchangeable as they are frequently used as such in the cited literature.

Anti-Cancer Mechanisms of Action

This compound exhibits potent anti-cancer activity across a range of cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[1]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells primarily through the intrinsic mitochondrial pathway and, in some cases, the extrinsic death receptor pathway.

Signaling Pathways:

-

Mitochondrial (Intrinsic) Pathway: this compound modulates the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[2][3] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[2][4]

-

p53-Mediated Apoptosis: In colorectal cancer cells, this compound has been shown to activate the p53 tumor suppressor pathway.[3][5] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, further contributing to the mitochondrial apoptosis cascade.[3] In some cancer cell lines with wild-type p53, this compound can induce the expression of the Fas death receptor, leading to the activation of the extrinsic apoptotic pathway via caspase-8.[6][7]

-

Reactive Oxygen Species (ROS) Generation: this compound can induce the production of mitochondrial ROS in leukemia cells, which acts as a key upstream event for initiating apoptosis.[2] However, in colorectal cancer cells, ROS generation by this compound can also activate a pro-survival NF-κB pathway, suggesting a context-dependent role of ROS.[3][5]

Induction of Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1/S phase transition.[8][9]

Signaling Pathways:

-

CDK/Cyclin Regulation: Treatment with this compound leads to a significant downregulation in the protein levels of key G1 phase regulators, including Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6.[9][10] This reduction in CDK/cyclin complexes prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F1 transcription factor, thereby inhibiting the expression of genes required for S-phase entry.

-

Upregulation of CDK Inhibitors (CKIs): this compound has been observed to increase the expression of CDK inhibitors such as p15Ink4B and p27Kip1.[9] These proteins bind to and inhibit the kinase activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, further contributing to G1 arrest.[9]

Quantitative Data: Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 33 - 58 | 24, 48, 72 | [8] |

| MTT | 27.00 | 24 | [11][12] | ||

| MTT | 43.93 ± 0.50 | 48 | [13] | ||

| MCF-7 | Estrogen Receptor+ Breast Cancer | MTT | 40 - 63 | 24, 48, 72 | [8] |

| MTT | 67.48 | 24 | [11] | ||

| MTT | 73.58 | Not Specified | [14] | ||

| Jurkat | Acute Lymphoblastic Leukemia | CCK-8 | ~35 | 24 | [2] |

| HL-60 | Promyelocytic Leukemia | MTT | 25 | 48 | [15] |

| HCT116 | Colorectal Cancer | Not Specified | 44.28 | 24 | [11] |

| SW480 | Colorectal Cancer | MTT | 4.06 µg/mL | 48 | [16] |

| HeLa | Cervical Cancer | MTT | 67.95 | Not Specified | [14] |

| MTT | 2.52 µg/mL | 48 | [16] | ||

| A549 | Lung Cancer | MTT | 85.26 | Not Specified | [14] |

| MTT | 59.55 | 24 | [17] | ||

| PC-3 | Prostate Cancer | MTT | 7.85 µg/mL | 48 | [16] |

| Du145 | Prostate Cancer | Not Specified | 57.50 | 24 | [11] |

| Huh-7 | Liver Cancer | Not Specified | 13.39 | 24 | [11] |

| SK-HEP-1 | Liver Cancer | MTT | 3.15 µg/mL | 48 | [16] |

Anti-Inflammatory Mechanism of Action

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in immune cells such as macrophages and microglia.[18][19]

Signaling Pathways:

-

Inhibition of NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18] This is a central pathway that controls the transcription of numerous pro-inflammatory genes. By inhibiting NF-κB, this compound downregulates the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[18]

-

Cytokine Suppression: Consequently, the inhibition of the NF-κB pathway leads to a dose-dependent reduction in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[18][19]

-

Modulation of TGF-β1/Smad Pathway: In microglia, this compound has been shown to upregulate the expression of Transforming Growth Factor-beta 1 (TGF-β1) and modulate the Smad pathway, which can exert anti-inflammatory effects.[19]

Quantitative Data: Anti-Inflammatory Activity

| Cell Line | Stimulant | Parameter Measured | Effect of this compound-mix | Reference |

| RAW 264.7 | LPS | NO Production | Dose-dependent inhibition | [18][20] |

| LPS | iNOS expression | Dose-dependent suppression | [18][20] | |

| LPS | COX-2 expression | Dose-dependent suppression | [18][20] | |

| LPS | TNF-α expression | Dose-dependent suppression | [18][20] | |

| LPS | IL-1β expression | Dose-dependent suppression | [18][20] | |

| LPS | IL-6 expression | Dose-dependent suppression | [18][20] | |

| BV-2 | LPS | NO Production | Significant decrease | [19] |

| LPS | TNF-α, IL-1β, IL-6 | Significant decrease | [19] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is a generalized procedure based on methodologies cited in the literature.[2][8][10][12][15]

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (dissolved in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range is 0, 10, 20, 40, 60, 80, 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

For CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a generalized procedure based on methodologies described in the literature.[2][21]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells treated with this compound

-

6-well or 12-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well or 12-well plate and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Data analysis:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis

This protocol is a generalized procedure based on methodologies described in the literature.[2][3][22]

Objective: To detect and quantify changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs) after this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Treat cells with this compound as required.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. Potential of ginsenoside Rh2and its derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. p53-dependent Fas expression is critical for Ginsenoside Rh2 triggered caspase-8 activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 12. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Effects of Ginsenoside-Rh2 Inhibits LPS-Induced Activation of Microglia and Overproduction of Inflammatory Mediators Via Modulation of TGF-β1/Smad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Protective effects of ginsenoside Rg2 against H2O2-induced injury and apoptosis in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological effects of Ginsenoside Rs2 literature review

A comprehensive analysis of the existing literature reveals a notable scarcity of dedicated research on the pharmacological effects of Ginsenoside Rs2. While its presence in processed ginseng is acknowledged, in-depth studies detailing its specific biological activities, underlying mechanisms, and quantitative efficacy are largely absent. This technical guide, therefore, aims to provide a foundational understanding by summarizing the well-documented pharmacological effects of structurally similar protopanaxadiol-type ginsenosides, primarily Ginsenoside Rh2 and Ginsenoside Rg2. This information serves as a predictive framework for the potential therapeutic applications of this compound, highlighting critical areas for future research.

Anti-Cancer Effects: A Focus on Apoptosis and Cell Cycle Arrest

Ginsenosides, particularly Rh2, have demonstrated significant anti-cancer properties across various cancer cell lines.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that control cell proliferation and survival.[2][4][5]

Quantitative Data on Anti-Cancer Activity of Related Ginsenosides

| Ginsenoside | Cancer Cell Line | Effect | IC50 Value | Reference |

| Ginsenoside Rh2 | HepG2 (Liver Cancer) | Inhibition of proliferation | 42.12 µM | [2] |

| Ginsenoside Rh2-O | HepG2 (Liver Cancer) | Inhibition of proliferation | 20.15 µM | [2] |

Experimental Protocols for Assessing Anti-Cancer Activity

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., HepG2) in 96-well plates at a density of 1x10^5 cells/mL and incubate for 24 hours.

-

Treat the cells with varying concentrations of the ginsenoside for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[6]

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cancer cells with the ginsenoside at its IC50 concentration for a designated time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anti-Cancer Activity

Ginsenoside Rh2 has been shown to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways, including the p53 and NF-κB pathways.[2] It can also promote the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[4][5]

Anti-Inflammatory Effects: Modulation of Inflammatory Mediators

Several ginsenosides, including Rh2 and Rg2, have been reported to possess potent anti-inflammatory properties.[7][8] They exert these effects by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that orchestrate the inflammatory response.

Experimental Protocols for Assessing Anti-Inflammatory Activity

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Culture macrophages (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the ginsenoside for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

Cytokine Measurement (ELISA):

-

Following the same treatment protocol as the Griess assay, collect the cell culture supernatant.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of related ginsenosides are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By preventing the activation of NF-κB, these compounds can suppress the expression of various pro-inflammatory genes.

Neuroprotective Effects: Combating Oxidative Stress and Apoptosis

Ginsenosides have been extensively studied for their neuroprotective potential, with compounds like Rg2 demonstrating the ability to protect neurons from various insults.[9][10][11][12][13] These effects are largely attributed to their antioxidant and anti-apoptotic properties.

Experimental Protocols for Assessing Neuroprotective Activity

In Vitro Model of Neuronal Damage:

-

Culture neuronal cells (e.g., PC12, SH-SY5Y).

-

Induce neuronal damage using agents like 6-hydroxydopamine (6-OHDA) or glutamate.

-

Co-treat the cells with the ginsenoside at different concentrations.

-

Assess cell viability, apoptosis, and markers of oxidative stress (e.g., ROS levels, antioxidant enzyme activity).

Signaling Pathways in Neuroprotective Activity

The neuroprotective effects of ginsenosides are thought to be mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway and the inhibition of apoptotic pathways.

References

- 1. Potential of ginsenoside Rh2and its derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of ginsenosides in reactive oxygen species-mediated anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-jarb.org [e-jarb.org]

- 4. Frontiers | Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species [frontiersin.org]

- 5. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ preparation of water-soluble ginsenoside Rh2-entrapped bovine serum albumin nanoparticles: in vitro cytocompatibility studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms | MDPI [mdpi.com]

- 10. Neuroprotective effect of Ginsenoside Re against neurotoxin-induced Parkinson's disease models via induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Ginsenoside Rs2 molecular targets and signaling pathways

An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Ginsenoside Rs2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a protopanaxadiol saponin derived from Panax ginseng, has garnered significant attention in pharmacological research due to its potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the molecular targets of this compound and the intricate signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Molecular Targets of this compound

This compound exerts its pleiotropic effects by directly interacting with several key intracellular proteins. The primary molecular targets identified to date are Annexin A2 and Heat Shock Protein 90A (HSP90A).

Annexin A2

Ginsenoside (20S)G-Rh2 has been shown to directly bind to Annexin A2. This interaction is crucial for the anti-cancer activity of this compound, particularly in hepatoma cells where Annexin A2 is often overexpressed. The binding of (20S)G-Rh2 to Annexin A2 inhibits the interaction between Annexin A2 and the NF-κB p50 subunit, leading to the attenuation of NF-κB signaling and the induction of apoptosis.[1]

Heat Shock Protein 90A (HSP90A)

(20S) Ginsenoside Rh2 has been identified as a direct binder of HSP90A, a key chaperone protein involved in the folding and maturation of numerous client proteins, including cyclin-dependent kinases (CDKs).[2][3] By binding to HSP90A, (20S)G-Rh2 disrupts the HSP90A-Cdc37 chaperone system, leading to the proteasomal degradation of CDKs such as CDK2, CDK4, and CDK6. This disruption results in cell cycle arrest at the G0/G1 phase.[2][3]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the available quantitative data on the interaction of this compound with its molecular targets and its inhibitory effects on various cancer cell lines.

| Molecular Target | Ligand | Binding Constant (K_a) | Free Energy of Binding (ΔG) | Estimated Inhibition Constant (Ki) | Cell Line | Reference |

| Annexin A2 | (20S)G-Rh2 | 1.13 x 10⁵ M⁻¹ | -3.507 kJ/mol | - | Recombinant Protein | [1] |

| HSP90A | (20S)G-Rh2 | - | -7.25 kcal/mol | 4.89 μM | Molecular Docking | [2] |

| Cancer Cell Line | IC50 Value (µM) | Reference |

| Huh-7 (Liver Cancer) | 13.39 | [4] |

| MDA-MB-231 (Breast Cancer) | 27.00 | [4] |

| SK-N-MC (Neuroblastoma) | 32.40 | [4] |

| HCT116 (Colorectal Cancer) | 44.28 | [4] |

| Du145 (Prostate Cancer) | 57.50 | [4] |

| MCF-7 (Breast Cancer) | 67.48 | [4] |

Signaling Pathways Modulated by this compound

This compound orchestrates a complex network of signaling pathways to induce its therapeutic effects. These pathways are central to the regulation of cell survival, proliferation, and inflammation.

Apoptosis Signaling Pathway

This compound is a potent inducer of apoptosis in various cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[5][6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[8][9] In some cell lines, Ginsenoside Rh2 can induce apoptosis independently of Bcl-2, Bcl-xL, or Bax.[10]

-

Extrinsic Pathway : this compound can upregulate the expression of the Fas death receptor, leading to the activation of caspase-8.[9] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal.

-

p53-Dependent Apoptosis : this compound can activate the p53 pathway, which plays a crucial role in mediating both apoptosis and paraptosis-like cell death.[5][11] Activated p53 can transcriptionally upregulate pro-apoptotic genes like Bax.[5]

Cell Cycle Arrest Signaling Pathway

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G1/S phases.[12][13]

-

Inhibition of CDKs : As mentioned earlier, this compound disrupts the HSP90A-Cdc37 complex, leading to the degradation of CDK2, CDK4, and CDK6.[2] This reduction in CDK levels prevents the phosphorylation of the Retinoblastoma (Rb) protein.

-

Upregulation of CDK Inhibitors (CKIs) : this compound treatment increases the expression of CDK inhibitors p15(Ink4B) and p27(Kip1).[12][13] These proteins bind to and inhibit the kinase activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes.

-

Suppression of E2F1 Activity : The hypophosphorylated Rb protein remains bound to the transcription factor E2F1, thereby inhibiting the transcription of genes required for S-phase entry.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the NF-κB signaling pathway.

-

Inhibition of Annexin A2-p50 Interaction : As previously described, this compound binds to Annexin A2, preventing its interaction with the NF-κB p50 subunit and thereby inhibiting NF-κB nuclear translocation and transcriptional activity.[1]

-

Inhibition of IκBα Degradation : In some cellular contexts, this compound can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14] This prevents the release and nuclear translocation of the active NF-κB dimer.

-

Downregulation of Inflammatory Mediators : By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[13][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research. For detailed, step-by-step protocols, it is recommended to consult the original publications.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding : Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting : Harvest cells after treatment with this compound.

-

Fixation : Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[16][17][18][19][20]

-

RNase Treatment : Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[16][17][19][20]

-

Propidium Iodide (PI) Staining : Stain the cells with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.[16][17][20]

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction : Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, p53).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

-

Cell Lysis : Lyse the treated cells to release intracellular contents.

-

Substrate Incubation : Incubate the cell lysates with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).

-

Fluorescence Measurement : The active caspase cleaves the substrate, releasing a fluorescent molecule. Measure the fluorescence intensity using a fluorometer. The fluorescence is proportional to the caspase activity.[9]

Conclusion

This compound is a multi-target and multi-pathway therapeutic agent with significant potential in oncology, inflammatory diseases, and neuroprotection. Its ability to directly engage with key cellular proteins like Annexin A2 and HSP90A allows it to modulate critical signaling cascades involved in apoptosis, cell cycle regulation, and inflammation. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued research into the therapeutic applications of this compound. Future studies should focus on elucidating the full spectrum of its molecular interactions and its efficacy in preclinical and clinical settings.

References

- 1. The identification of molecular target of (20S) ginsenoside Rh2 for its anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (20S) Ginsenoside Rh2 Exerts Its Anti-Tumor Effect by Disrupting the HSP90A-Cdc37 System in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (20S) Ginsenoside Rh2 Exerts Its Anti-Tumor Effect by Disrupting the HSP90A-Cdc37 System in Human Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh2 induces apoptosis via activation of caspase-1 and -3 and up-regulation of Bax in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rh2 Induces Human Hepatoma Cell Apoptosis via Bax/Bak Triggered Cytochrome C Release and Caspase-9/Caspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ginsenoside Rh2 induces apoptosis independently of Bcl-2, Bcl-xL, or Bax in C6Bu-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rh2-mediated G1 phase cell cycle arrest in human breast cancer cells is caused by p15 Ink4B and p27 Kip1-dependent inhibition of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ginsenosides compound K and Rh(2) inhibit tumor necrosis factor-alpha-induced activation of the NF-kappaB and JNK pathways in human astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (20S) Ginsenoside Rh2 Inhibits STAT3/VEGF Signaling by Targeting Annexin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. medicine.uams.edu [medicine.uams.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

In Silico Prediction of Ginsenoside Rs2 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rs2, a protopanaxadiol-type saponin found in Panax ginseng, is a member of a large family of bioactive compounds with therapeutic potential.[1] While extensive research has been conducted on major ginsenosides, Rs2 remains less characterized. Computational, or in silico, methods provide a powerful and cost-effective approach to predict the bioactivity of such compounds, accelerating drug discovery and development. This technical guide provides a comprehensive overview of the methodologies and potential applications for the in silico prediction of this compound's biological activities, drawing upon existing data for Rs2 and structurally related ginsenosides.

This compound is a dammarane-type ginsenoside.[1] Its structure consists of a four-ring hydrophobic steroid-like core with sugar moieties attached.[2]

Known Biological Activities and Quantitative Data

Direct experimental data on the bioactivity of this compound is limited. The most notable in vitro studies have investigated its effect on aldose reductase, an enzyme implicated in diabetic complications.

| Target Enzyme | Ligand | IC50 (µM) | Source |

| Rat Lens Aldose Reductase (RLAR) | This compound | 149.34 ± 4.22 | [3] |

| Human Recombinant Aldose Reductase (HRAR) | This compound | >100 | [3] |

These findings suggest that this compound has weak inhibitory activity against aldose reductase. However, its structural similarity to other more extensively studied ginsenosides, such as Rh2, suggests it may possess other currently uncharacterized biological activities.

Predicted Bioactivities and In Silico Approaches

Given the limited direct data for this compound, a predictive approach based on its structural similarity to other bioactive ginsenosides is warranted. This section outlines potential therapeutic areas and the in silico methodologies to explore them.

Anti-inflammatory Activity

Many ginsenosides exhibit anti-inflammatory properties by targeting key inflammatory mediators like cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway. In silico molecular docking can be employed to predict the binding affinity of this compound to these targets.

Workflow for Predicting Anti-inflammatory Activity:

Caption: In silico workflow for predicting anti-inflammatory activity.

Quantitative Data from Related Ginsenosides:

Molecular docking studies on other ginsenosides provide a benchmark for what might be expected for Rs2. For instance, Ginsenoside Rh2 has shown a strong binding affinity for COX-2.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Source |

| COX-2 | Ginsenoside Rh2 | -8.5 | Arginine, Valine, Histidine, Threonine, Glycine | [4] |

Anti-cancer Activity

Several ginsenosides, particularly Rh2, have demonstrated potent anti-cancer effects by modulating signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.[5] The potential of this compound as an anti-cancer agent can be investigated through molecular docking with key proteins in these pathways.

PI3K/Akt Signaling Pathway:

Caption: Predicted modulation of the PI3K/Akt pathway by this compound.

Quantitative Data from Related Ginsenosides:

Studies on Ginsenoside Rh2 have shown significant cytotoxicity against various cancer cell lines.

| Cell Line | Ligand | IC50 (µM) | Source |

| MCF-7 (Breast Cancer) | Ginsenoside Rh2 | ~40-63 | [4] |

| MDA-MB-231 (Breast Cancer) | Ginsenoside Rh2 | ~33-58 | [4] |

| HCT116 (Colorectal Cancer) | Ginsenoside Rh2 | 44.28 | [6] |

| Du145 (Prostate Cancer) | Ginsenoside Rh2 | ~50 | [6] |

Neuroprotective Effects

Ginsenosides have been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory and anti-apoptotic actions.[7] The potential of this compound in this area can be explored by docking with targets involved in neuroinflammation and neuronal apoptosis.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are critical for its development as a drug. In silico tools can predict these properties for this compound.

ADMET Prediction Workflow:

Caption: Workflow for in silico ADMET prediction of this compound.

Predicted ADMET Properties of Related Ginsenosides:

In silico studies on other ginsenosides suggest that they generally have favorable pharmacokinetic properties.[8] For example, some ginsenosides show good water solubility and human intestinal absorption.[8]

Experimental Protocols

Aldose Reductase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the aldose reductase enzyme.

Materials:

-

Aldose reductase enzyme (from rat lens or recombinant human)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer

-

Test compound (this compound)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, aldose reductase, NADPH, and the test compound in a 96-well plate.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of reaction is calculated from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Conclusion

While direct experimental and in silico data on this compound are currently limited, this guide provides a robust framework for predicting its bioactivity. By leveraging the extensive knowledge of structurally similar ginsenosides and employing established in silico methodologies such as molecular docking and ADMET prediction, researchers can efficiently explore the therapeutic potential of this compound. The proposed workflows and comparative data serve as a valuable starting point for future computational and experimental investigations into this promising natural compound. Further in vitro and in vivo studies are essential to validate these in silico predictions and fully elucidate the pharmacological profile of this compound.

References

- 1. rcsb.org [rcsb.org]

- 2. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 7. juliapanina12.wixsite.com [juliapanina12.wixsite.com]

- 8. Exploring Ginseng Bioactive Compound’s Role in Hypertension Remedy: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Ginsenoside Rs2: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rs2, a rare saponin isolated from Panax ginseng, is an emerging compound of interest in the field of pharmacology. While comprehensive research specifically on this compound is in its nascent stages, preliminary evidence and extensive studies on structurally analogous ginsenosides suggest a promising therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This technical guide synthesizes the current understanding of this compound, provides a comparative analysis with closely related ginsenosides, and outlines detailed experimental protocols and potential signaling pathways to facilitate future research and development. Due to the limited availability of direct quantitative data for this compound, this document leverages findings from well-documented analogs such as Ginsenoside Rg2 and Rh2 to provide a foundational framework for investigation.

Introduction

Ginsenosides, the primary active constituents of ginseng, are a diverse group of triterpenoid saponins with a wide array of pharmacological effects.[1] this compound belongs to the protopanaxadiol family, characterized by a dammarane steroid nucleus.[2] Although its natural abundance is low, its potential biological activities warrant dedicated investigation. This guide aims to bridge the current knowledge gap by providing a structured overview of its hypothesized therapeutic actions and offering practical experimental designs based on established research on similar compounds.

Therapeutic Potential and Hypothesized Mechanisms of Action

Neuroprotection

A significant body of research points to the neuroprotective effects of various ginsenosides.[3] For instance, the structurally similar Ginsenoside Rg2 has been shown to exert protective effects on nerve cells and improve resistance to neuronal injury.[4] Studies suggest that Ginsenoside Rg2 may activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and apoptosis, to mitigate cognitive dysfunction.[1] Furthermore, it has been observed to protect hippocampal neurons from hypoxia-induced damage by reducing intracellular calcium overload and attenuating apoptosis.[1] Given these findings, it is hypothesized that this compound may share similar neuroprotective mechanisms.

Anti-inflammatory Activity

Inflammation is a key pathological component of numerous chronic diseases. Ginsenosides have demonstrated potent anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. While direct studies on this compound are limited, related compounds like Ginsenoside Rh2 have been shown to suppress the production of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages.[5][6] The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.

Anticancer Potential

The anticancer activities of several ginsenosides, particularly Ginsenoside Rh2, are well-documented.[7][8] These compounds can induce apoptosis and autophagy, and inhibit cancer cell proliferation, invasion, and angiogenesis across various cancer types.[7] The PI3K/Akt/mTOR and ERK/MAPK signaling pathways are frequently implicated in these effects.[9] The potential for this compound to exhibit similar anticancer properties is a compelling area for future investigation.

Quantitative Data from Related Ginsenosides

To provide a practical reference for experimental design, the following tables summarize quantitative data from studies on closely related ginsenosides.

Table 1: In Vitro Efficacy of Ginsenoside Analogs in Cancer Cell Lines

| Ginsenoside | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Ginsenoside Rh2 | HCT15 | Colorectal | 39.50 | 24 |

| Ginsenoside Rh2 | HCT116 | Colorectal | 40.81 | 24 |

| Ginsenoside Rh2 | DLD1 | Colorectal | 46.16 | 24 |

| Ginsenoside Rh2 | Jurkat | Leukemia | ~35 | 24 |

| Ginsenoside Rh2 | MCF-7 | Breast | 67.48 | 24 |

| Ginsenoside Rh2 | SK-N-MC | Neuroblastoma | 32.4 | 24 |

| Ginsenoside Rg3 | Jurkat | Leukemia | ~90 | 24 |

| Notoginsenoside R2 | H22 | Hepatoma | 65.91 µg/mL | 24 |

Data compiled from multiple sources.[4][7][10][11]

Table 2: Neuroprotective Effects of Ginsenoside Analogs

| Ginsenoside | Cell/Animal Model | Condition | Concentration/Dose | Observed Effect |

| Ginsenoside Rg2 | H9c2 cells | H₂O₂-induced injury | 1, 3, 10 µg/mL | Increased cell viability, decreased apoptosis.[9] |

| Ginsenoside Rg2 | OGD/R cell model | Ischemia/Reperfusion | Not specified | Improved cell activity.[1] |

| Ginsenoside Rd | Rat MCAO model | Cerebral Ischemia | 10-50 mg/kg | Reduced infarct volume, improved neurological outcome.[12][13] |

| Ginsenoside Re | SH-SY5Y cells | Rotenone-induced toxicity | 1-10 µM | Inhibition of cytotoxicity.[14] |

Experimental Protocols

The following methodologies are adapted from studies on related ginsenosides and can serve as a robust starting point for investigating this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][10]

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][15]

Anti-inflammatory Activity (Nitric Oxide Production Assay)

-

Cell Stimulation: Seed RAW 264.7 macrophages and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[5][16]

Visualizing Signaling Pathways and Workflows

Hypothesized PI3K/Akt Signaling Pathway for this compound

Caption: A diagram of the hypothesized PI3K/Akt signaling pathway modulated by this compound.

Experimental Workflow for Investigating this compound

Caption: A streamlined experimental workflow for the preclinical evaluation of this compound.

Future Directions

The exploration of this compound's therapeutic potential is a compelling frontier in natural product research. Future investigations should prioritize the following:

-

Sourcing and Standardization: Development of efficient methods for the isolation and purification of this compound to ensure a consistent and high-quality supply for research.

-

Broad-Spectrum Screening: Initial in vitro screening across a diverse range of cell lines (e.g., neuronal, immune, and various cancer cells) to identify the most promising therapeutic areas.

-

Mechanistic Deep Dive: Comprehensive studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Validation: Progression to relevant animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of this rare and promising ginsenoside.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of Ginsenoside Ro on Clot Retraction through Suppressing PI3K/Akt Signaling Pathway in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 11. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginsenoside Rd in Experimental Stroke: Superior Neuroprotective Efficacy with a Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of Ginsenoside Re against neurotoxin-induced Parkinson's disease models via induction of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antioxidant, Anti-Inflammatory and Antithrombotic Effects of Ginsenoside Compound K Enriched Extract Derived from Ginseng Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rs2: A Technical Overview of Its Chemical Profile and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction